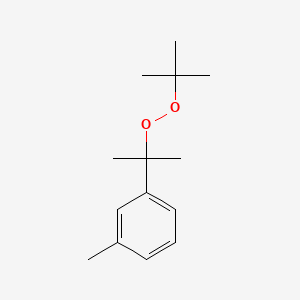
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques .
化学反应分析
Types of Reactions
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents and emulsifiers.
作用机制
The mechanism of action of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
相似化合物的比较
Similar Compounds
- **2-[3-(dodecylamino)propylamino]ethanol
- **2-[3-(dodecylamino)propylamino]propionic acid
- **2-[3-(dodecylamino)propylamino]butyric acid
Uniqueness
Compared to similar compounds, 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride is unique due to its specific structural features that confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption .
生物活性
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide (CAS Number: 93777-09-4) is an organic peroxide characterized by a peroxide functional group attached to a tert-butyl group and a 3-tolyl group. This compound is primarily utilized in organic synthesis and as a radical initiator due to its ability to decompose and generate free radicals at elevated temperatures. Understanding its biological activity is essential for evaluating its applications in various fields, including polymer chemistry and medicinal chemistry.
- Molecular Formula : C14H22O2
- Molecular Weight : 222.32 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The primary mechanism of action for this compound involves thermal decomposition, typically occurring at temperatures above 100 °C. This decomposition generates free radicals, which can initiate polymerization reactions or participate in various organic transformations. The reaction can be summarized as follows:
Antioxidant Activity
Research indicates that compounds related to tert-butyl peroxides exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. A study demonstrated that the antioxidant Bacopa monnieri protected SH-SY5Y neuroblastoma cells from cell death induced by tert-butyl hydroperoxide (TBHP), a related compound. The protective effect was linked to the activation of ERK/MAPK and PI3K/Akt signaling pathways, highlighting the potential for peroxides to influence cellular responses under oxidative stress conditions .
Radical Generation and Polymerization
The radical-generating properties of this compound are exploited in polymer chemistry. Its ability to initiate radical polymerization makes it valuable for synthesizing various polymers. For instance, studies have shown that this compound can effectively initiate the radical acylation of allyl esters with benzaldehyde under solvent-free conditions .
Toxicological Profile
The safety profile of this compound reveals potential health hazards associated with exposure. It is classified as a strong oxidizing agent and can cause severe burns upon contact with skin or eyes. Fire hazards are also significant, as the compound may ignite combustibles and produce toxic gases during combustion .
Summary of Toxicological Data
| Parameter | Data |
|---|---|
| Health Hazards | Severe burns on contact |
| Fire Hazards | May ignite combustibles |
| Reactivity | Strong oxidizing agent |
Applications in Synthesis
The compound is widely used in organic synthesis as a radical initiator due to its ability to decompose and generate radicals efficiently. Its applications extend to the preparation of various carbonyl-containing compounds, lactones, piperidines, and oxazoles .
属性
CAS 编号 |
93777-09-4 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
1-(2-tert-butylperoxypropan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
InChI 键 |
CHFRYGOPMRHWMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















